Ethyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Description
Ethyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring:
- A 1,3-thiazole core substituted with a 4-amino group, a 4-methylphenyl group at position 3, and a sulfanylidene (thione) moiety at position 2.
- An ethyl ester group at position 5, enhancing solubility in organic solvents.
Structural analogs often differ in substituents at positions 3, 4, and 5, influencing their reactivity, stability, and biological interactions .
Properties
IUPAC Name |
ethyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-3-17-12(16)10-11(14)15(13(18)19-10)9-6-4-8(2)5-7-9/h4-7H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFXATQWIQNCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333761 | |
| Record name | ethyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24812283 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57036-99-4 | |
| Record name | ethyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate typically involves the reaction of 4-methylbenzaldehyde with thiourea and ethyl cyanoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural analogs and their substituent variations:
Key Observations :
- Position 3 Substituents : Aromatic groups (e.g., 4-methylphenyl) enhance π-π interactions in biological targets, while alkyl groups (e.g., methyl) reduce steric hindrance .
- Position 4 Substituents: Amino groups improve hydrogen-bonding capacity, whereas methylsulfanyl or benzoyl groups alter solubility and metabolic stability .
- Sulfanylidene vs.
Physicochemical Properties
Pharmacological Activity
- Antimicrobial Activity: Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate showed moderate activity against E. coli (MIC = 32 µg/mL) .
- Enzyme Inhibition: Thiazoles with 4-amino groups exhibit inhibitory effects on tyrosine kinases and cyclooxygenases .
Computational and Crystallographic Studies
- SHELX Software : Widely used for refining crystal structures of thiazole derivatives. For example, ORTEP-III (via WinGX) visualized anisotropic displacement ellipsoids in Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate .
- Docking Studies : Analogous compounds with 4-methylphenyl groups showed favorable binding to ATP pockets in kinase targets due to hydrophobic interactions .
Biological Activity
Ethyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a sulfur-containing heterocyclic compound characterized by its thiazole ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes an ethyl ester group and an amino group, which are crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have assessed the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| This compound | 15.0 | Escherichia coli |
| This compound | 10.0 | Candida albicans |
These results indicate that the compound possesses potent antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values have been determined to quantify its cytotoxic effects.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Jurkat (T-cell leukemia) | 1.98 ± 1.22 | Induction of apoptosis |
| HT29 (colon cancer) | 1.61 ± 1.92 | Inhibition of cell proliferation |
| A431 (epidermoid carcinoma) | < 0.5 | Disruption of cell cycle progression |
The presence of specific substituents on the phenyl ring appears to enhance the cytotoxic activity, suggesting a structure-activity relationship (SAR) that could inform future drug design .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, affecting signaling pathways related to cancer cell proliferation and survival.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives showed promising results against multi-drug resistant strains of bacteria.
- Cytotoxicity in Cancer Research : Research indicated that modifications to the thiazole ring could lead to enhanced cytotoxicity against specific cancer types.
- Inflammation Models : Animal models have shown reduced inflammation markers when treated with the compound, supporting its potential use in inflammatory diseases.
Q & A
Basic Research Questions
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically employed to confirm the structural identity of this compound?
- Methodology :
- NMR Analysis : Compare experimental and NMR spectra with computed chemical shifts (DFT calculations) to verify aromatic protons (e.g., 4-methylphenyl substituent) and thiazole ring protons. Pay attention to deshielded protons near the sulfanylidene group (~δ 2.5–3.5 ppm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak ([M+H]) and fragmentation patterns, particularly cleavage at the ester or thiazole moieties .
- IR Spectroscopy : Identify characteristic stretches for the sulfanylidene (C=S, ~1200–1050 cm), ester carbonyl (C=O, ~1700 cm), and amino groups (N–H, ~3300–3500 cm) .
Q. What experimental strategies are recommended to optimize synthetic yield and purity for this compound?
- Methodology :
- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and optimize reaction time/temperature. For example, cyclocondensation of thiourea derivatives with α-haloketones often requires anhydrous conditions and inert gas protection to prevent oxidation .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the pure product. Monitor purity via melting point consistency (e.g., ~40–45°C, if aligned with analogs in ) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodology :
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This identifies nucleophilic/electrophilic sites, such as the sulfanylidene sulfur or amino group .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with thiazole-binding pockets). Focus on hydrogen bonding between the amino/ester groups and active-site residues .
Q. What crystallographic challenges arise during X-ray structure determination, and how can they be resolved using SHELXL?
- Methodology :
- Disorder Modeling : If the 4-methylphenyl group exhibits rotational disorder, split the occupancy over two positions using PART instructions in SHELXL. Refine anisotropic displacement parameters to reduce residual density .
- Twinned Data : For crystals with twinning (e.g., pseudo-merohedral twinning), apply the TWIN/BASF commands in SHELXL. Use the HKLF 5 format to refine twin fractions and validate results via R-factor convergence .
Q. How can conflicting solubility and stability data (e.g., from different sources) be reconciled for this compound?
- Methodology :
- Solubility Profiling : Conduct parallel experiments in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane) under controlled humidity. Compare with literature values (e.g., reports 0.97 g/L in water at 25°C) .
- Stability Studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., ester hydrolysis to carboxylic acid) and adjust storage conditions (dry, inert atmosphere) .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodology :
- Cross-Validation : Compare experimental data with multiple independent sources (e.g., vs. 12). If melting points vary (±5°C), consider polymorphism or solvent inclusion during crystallization .
- Synthetic Reproducibility : Repeat synthesis using alternative routes (e.g., Hantzsch thiazole synthesis vs. cyclization of thioureas) to isolate confounding factors .
Tables of Key Properties
| Property | Reported Value | Source |
|---|---|---|
| Melting Point | ~40–45°C (analog in ) | |
| Solubility in Water (25°C) | 0.97 g/L | |
| LogP (Predicted) | ~3.2 (via ChemDraw) | Computed |
| Crystal System (if resolved) | Monoclinic (analog in ) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
